molecular formula C9H10N2O2 B132991 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 148012-90-2

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B132991
CAS RN: 148012-90-2
M. Wt: 178.19 g/mol
InChI Key: YHYHTJWKQDOTLD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their positions .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis is usually described in terms of the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of a compound involve changes in the arrangement of atoms within the molecule. These reactions can be studied using various techniques, such as NMR spectroscopy, mass spectrometry, and computational chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies, which can involve in vitro tests, animal studies, and clinical trials. Information on safety and hazards is typically included in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on a compound can include further studies to elucidate its mechanism of action, the development of new synthetic methods, the exploration of its potential applications, and the investigation of its safety and efficacy .

properties

IUPAC Name

3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHTJWKQDOTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438158
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

148012-90-2
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(2-nitrophenyl)-DL-serine methyl ester (XI, EXAMPLE 286, 0.506 g, 4.30 g), palladium on carbon (10%, 506 g) and 150 ml of methanol is shaken under hydrogen at 40 psi for 3.5 hr. The catalyst is then removed by filtration and the filtrate is concentrated under reduced pressure. The residue is then chromatographed on silica gel (400 ml) using eluting with methanol/methylene chloride (6/94), the appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 2.70, 3.90, 4.00-4.18, 6.75, 6.92, 8.23. δ.
Quantity
0.506 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

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